molecular formula C17H21N3O B255809 1-allyl-4-(1-propyl-1H-benzimidazol-2-yl)-2-pyrrolidinone

1-allyl-4-(1-propyl-1H-benzimidazol-2-yl)-2-pyrrolidinone

Cat. No. B255809
M. Wt: 283.37 g/mol
InChI Key: MFUMQXOVMUIAOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyl-4-(1-propyl-1H-benzimidazol-2-yl)-2-pyrrolidinone, also known as ABP, is a synthetic compound that has gained attention in the scientific community for its potential use in various applications.

Mechanism of Action

The mechanism of action of 1-allyl-4-(1-propyl-1H-benzimidazol-2-yl)-2-pyrrolidinone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 1-allyl-4-(1-propyl-1H-benzimidazol-2-yl)-2-pyrrolidinone has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene regulation. 1-allyl-4-(1-propyl-1H-benzimidazol-2-yl)-2-pyrrolidinone has also been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
1-allyl-4-(1-propyl-1H-benzimidazol-2-yl)-2-pyrrolidinone has been shown to have various biochemical and physiological effects. In animal models, 1-allyl-4-(1-propyl-1H-benzimidazol-2-yl)-2-pyrrolidinone has been shown to reduce inflammation and inhibit the growth of cancer cells. 1-allyl-4-(1-propyl-1H-benzimidazol-2-yl)-2-pyrrolidinone has also been shown to have neuroprotective effects, as it has been shown to reduce cell death in neurons.

Advantages and Limitations for Lab Experiments

One advantage of using 1-allyl-4-(1-propyl-1H-benzimidazol-2-yl)-2-pyrrolidinone in lab experiments is its potential use in cancer research and as an anti-inflammatory agent. 1-allyl-4-(1-propyl-1H-benzimidazol-2-yl)-2-pyrrolidinone is also relatively easy to synthesize, which makes it more accessible for researchers. One limitation of using 1-allyl-4-(1-propyl-1H-benzimidazol-2-yl)-2-pyrrolidinone is its potential toxicity, as it has been shown to have cytotoxic effects in certain cell types.

Future Directions

There are several future directions for research on 1-allyl-4-(1-propyl-1H-benzimidazol-2-yl)-2-pyrrolidinone. One direction is to further elucidate its mechanism of action, as this could provide insight into its potential use in various applications. Another direction is to explore its potential use in other areas of research, such as in the treatment of neurodegenerative diseases. Additionally, further studies on the toxicity of 1-allyl-4-(1-propyl-1H-benzimidazol-2-yl)-2-pyrrolidinone are needed to determine its safety for use in humans.
In conclusion, 1-Allyl-4-(1-propyl-1H-benzimidazol-2-yl)-2-pyrrolidinone, or 1-allyl-4-(1-propyl-1H-benzimidazol-2-yl)-2-pyrrolidinone, is a synthetic compound that has shown potential in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1-allyl-4-(1-propyl-1H-benzimidazol-2-yl)-2-pyrrolidinone is needed to fully understand its potential use in various applications.

Synthesis Methods

1-allyl-4-(1-propyl-1H-benzimidazol-2-yl)-2-pyrrolidinone can be synthesized through a multi-step process involving the reaction of various reagents. One such method involves the reaction of 1-propyl-1H-benzimidazole-2-amine with allyl bromide in the presence of a base, followed by the reaction of the resulting product with 2-pyrrolidinone. The final product is then purified through column chromatography.

Scientific Research Applications

1-allyl-4-(1-propyl-1H-benzimidazol-2-yl)-2-pyrrolidinone has been studied for its potential use in various scientific research applications. One such application is in the field of cancer research, where 1-allyl-4-(1-propyl-1H-benzimidazol-2-yl)-2-pyrrolidinone has been shown to inhibit the growth of cancer cells. 1-allyl-4-(1-propyl-1H-benzimidazol-2-yl)-2-pyrrolidinone has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.

properties

Product Name

1-allyl-4-(1-propyl-1H-benzimidazol-2-yl)-2-pyrrolidinone

Molecular Formula

C17H21N3O

Molecular Weight

283.37 g/mol

IUPAC Name

1-prop-2-enyl-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C17H21N3O/c1-3-9-19-12-13(11-16(19)21)17-18-14-7-5-6-8-15(14)20(17)10-4-2/h3,5-8,13H,1,4,9-12H2,2H3

InChI Key

MFUMQXOVMUIAOT-UHFFFAOYSA-N

SMILES

CCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC=C

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC=C

Origin of Product

United States

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